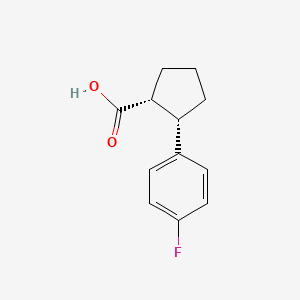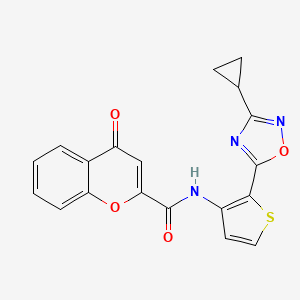
N-(2-(3-ciclopropil-1,2,4-oxadiazol-5-il)tiofen-3-il)-4-oxo-4H-cromen-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O4S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia contra el cáncer
El anillo de 1,2,4-oxadiazol, presente en este compuesto, es conocido por sus propiedades farmacológicas, particularmente en la terapia contra el cáncer. Algunos derivados se han reconocido como inhibidores selectivos de las isoformas de la anhidrasa carbónica humana relacionadas con el tratamiento del cáncer . Este compuesto podría usarse potencialmente para desarrollar nuevos tratamientos contra el cáncer dirigidos a enzimas o vías específicas involucradas en el crecimiento tumoral y la metástasis.
Tratamiento de enfermedades relacionadas con la edad
Los compuestos con el grupo 1,2,4-oxadiazol han mostrado promesa en el tratamiento de enfermedades relacionadas con la edad . El compuesto en cuestión puede estar involucrado en la investigación para desarrollar tratamientos que se dirijan a los mecanismos subyacentes del envejecimiento, como el estrés oxidativo y las vías de reparación del daño del ADN.
Agentes antimicrobianos
El motivo estructural del 1,2,4-oxadiazol también se asocia con propiedades antimicrobianas. La investigación indica que los derivados de esta clase pueden actuar como potentes agentes antibacterianos, antivirales y antileishmaniales . El compuesto podría explorarse por su eficacia contra varios patógenos, contribuyendo al desarrollo de nuevos fármacos antiinfecciosos.
Trastornos neurodegenerativos
Dado el posible papel del compuesto en las vías neurológicas, podría utilizarse en la investigación dirigida a trastornos neurodegenerativos como la enfermedad de Parkinson. Los derivados de oxadiazol como la opicapona han sido aprobados como terapia adyuvante para la enfermedad de Parkinson , lo que sugiere que este compuesto podría formar parte de estudios destinados a mejorar o innovar las opciones de tratamiento.
Medicación para la hipertensión
Los derivados de oxadiazol se han aplicado en la medicación para la hipertensión, como el azilsartán . Este compuesto podría investigarse por sus efectos cardiovasculares y su potencial como nuevo agente antihipertensivo, lo que posiblemente ofrecería beneficios sobre los medicamentos existentes.
Desarrollo de materiales energéticos
Fuera de las aplicaciones medicinales, el anillo de 1,2,4-oxadiazol se utiliza en el desarrollo de materiales energéticos . El compuesto podría estudiarse por sus propiedades cuando se utiliza en varios contextos energéticos, como propulsores o explosivos, donde la estabilidad y la liberación de energía son factores críticos.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-13-9-15(25-14-4-2-1-3-11(13)14)18(24)20-12-7-8-27-16(12)19-21-17(22-26-19)10-5-6-10/h1-4,7-10H,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBAKFSEIXBTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
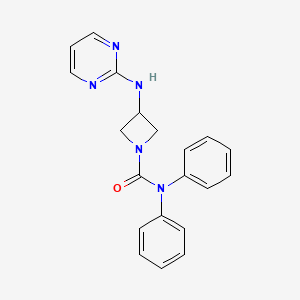
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)
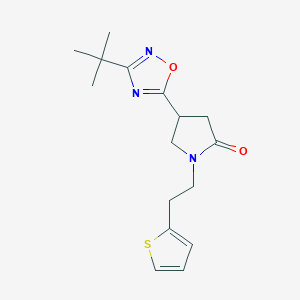
![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)
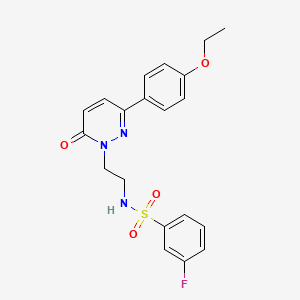
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2591459.png)
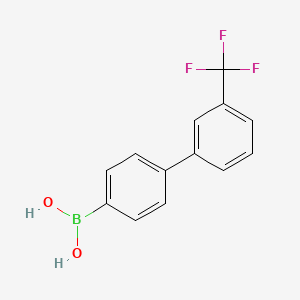
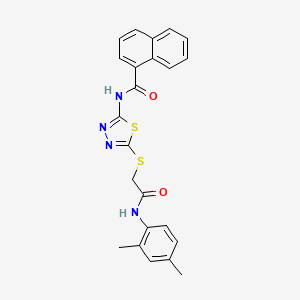
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2591465.png)

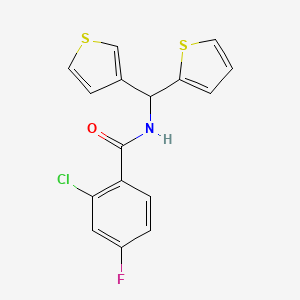
![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)
